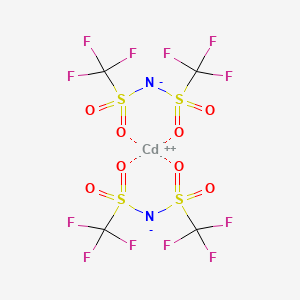
3-Amino-5-fluoro-2,4-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-fluoro-2,4-dimethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of amino, fluoro, and methyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoro-2,4-dimethylbenzoic acid can be achieved through several synthetic routes One common method involves the nitration of 2,4-dimethylbenzoic acid, followed by reduction and fluorination The nitration step introduces a nitro group, which is then reduced to an amino group
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-fluoro-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-5-fluoro-2,4-dimethylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-fluoro-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets. The amino and fluoro groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2,4-dimethylbenzoic acid: Lacks the fluoro group, which affects its reactivity and applications.
5-Fluoro-2,4-dimethylbenzoic acid: Lacks the amino group, resulting in different chemical properties and uses.
2,4-Dimethylbenzoic acid: Lacks both the amino and fluoro groups, making it less versatile in chemical reactions.
Uniqueness
3-Amino-5-fluoro-2,4-dimethylbenzoic acid is unique due to the presence of both amino and fluoro groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical modifications and interactions.
Propiedades
Fórmula molecular |
C9H10FNO2 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
3-amino-5-fluoro-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-4-6(9(12)13)3-7(10)5(2)8(4)11/h3H,11H2,1-2H3,(H,12,13) |
Clave InChI |
NUVINHAUEVGEAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1C(=O)O)F)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride](/img/structure/B14795705.png)


![(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B14795730.png)

![6-Methoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14795736.png)

![(2E,5Z)-5-{[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14795738.png)

![(2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14795743.png)

![2-amino-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14795752.png)


